molecular formula C10H18N2O2 B8165594 4,4-Dimethyl-1-(tetrahydro-2H-pyran-4-yl)imidazolidin-2-one

4,4-Dimethyl-1-(tetrahydro-2H-pyran-4-yl)imidazolidin-2-one

Cat. No.: B8165594
M. Wt: 198.26 g/mol
InChI Key: VAKRYVTWJJLBLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Dimethyl-1-(tetrahydro-2H-pyran-4-yl)imidazolidin-2-one is a heterocyclic organic compound that features a unique combination of a tetrahydropyran ring and an imidazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-1-(tetrahydro-2H-pyran-4-yl)imidazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,4-dimethylimidazolidin-2-one with tetrahydro-2H-pyran-4-yl derivatives in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran or dichloromethane and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1-(tetrahydro-2H-pyran-4-yl)imidazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

4,4-Dimethyl-1-(tetrahydro-2H-pyran-4-yl)imidazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1-(tetrahydro-2H-pyran-4-yl)imidazolidin-2-one involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Dimethyl-1-(tetrahydro-2H-pyran-4-yl)imidazolidin-2-one is unique due to its combination of the tetrahydropyran and imidazolidinone moieties, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4,4-dimethyl-1-(oxan-4-yl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-10(2)7-12(9(13)11-10)8-3-5-14-6-4-8/h8H,3-7H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKRYVTWJJLBLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C(=O)N1)C2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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